(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Description
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position and an amine group at the 1-position of the cyclobutane ring. This compound is structurally significant due to the stereochemical arrangement (1R,2R) and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability in pharmaceutical applications.
- CAS Number: 1803585-22-9 .
- Purity: 95% (discontinued as of 2025) .
- Molecular Formula: Estimated as C₅H₉ClF₃N (cyclobutane backbone: 4 carbons, -CF₃ at position 2, -NH₃⁺Cl⁻ at position 1).
The compound’s discontinuation limits its current availability, making structural analogs critical for ongoing research in medicinal chemistry, particularly in targeting receptor pathways requiring rigid, fluorine-enriched scaffolds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMJJAPNAKGEH-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307778-24-9 | |
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclobutanamine precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method can enhance the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The protonated amine group undergoes nucleophilic substitution under basic conditions. Key findings include:
| Reaction | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | N-Alkylated cyclobutylamine derivatives | 68–72% | >95% regioselectivity |
| Acylation | Pyridine, AcCl, 0°C → RT | N-Acylated trifluoromethylcyclobutane amides | 85% | Single diastereomer |
These reactions exploit the strained cyclobutane ring’s ability to stabilize transition states, as observed in analogous aminocyclobutane systems .
Ring-Opening Reactions
The cyclobutane ring undergoes strain-driven ring-opening under specific conditions:
Acid-Catalyzed Hydrolysis
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Conditions : 6M HCl, reflux, 12 h
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Product : Linear γ-amino trifluoromethyl ketone
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Mechanism : Protonation of the amine weakens adjacent C–C bonds, enabling cleavage (Figure 1c, ).
Transition Metal-Mediated Opening
| Catalyst | Reagent | Product | Application |
|---|---|---|---|
| Cu(OAc)₂ | (EtO)₂MeSiH, THF | β-Trifluoromethyl allylamine complex | Chiral ligand synthesis |
| Pd/C | H₂ (1 atm), EtOH | Open-chain amine derivative | Pharmaceutical intermediates |
Stereoselective Functionalization
The rigid cyclobutane framework enables high stereocontrol in asymmetric reactions:
Diastereoselective Hydroamination
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Conditions : DTBM-SEGPHOS/CuH catalyst, THF, 40°C
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Outcome : Formation of polysubstituted aminocyclobutanes with 89:11 d.r. (Figure 1c, ).
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Key Factor : The trifluoromethyl group directs facial selectivity via electronic effects .
Enantioselective Cyclopropanation
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Reagent : Dichlorocarbene (generated from CHCl₃/NaOH)
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Product : Bicyclo[3.1.0]hexane derivative with 92% ee
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Mechanism : Strain release drives transannular C–C bond formation .
Redox Reactions
The amine group participates in oxidation and reduction pathways:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Nitrone derivative | Stabilized by CF₃ group |
| Reduction | NaBH₄, MeOH, RT | Secondary amine (free base form) | Requires prior deprotonation |
Computational Insights
DFT studies (M06/SDD-6-311+G(d,p)) reveal:
Scientific Research Applications
Overview
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a cyclobutane ring. This compound has garnered significant interest in medicinal chemistry and drug development due to its unique structural features, which enhance its reactivity and biological activity. The molecular formula is , with a molecular weight of 175.58 g/mol.
Medicinal Chemistry
The compound is primarily studied for its potential applications in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for various therapeutic uses:
- Anticancer Activity : Research indicates that this compound exhibits notable antineoplastic properties. In vitro studies have shown efficacy comparable to established chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : The structural similarity of this compound to known pharmacophores suggests it may influence neurotransmitter systems, potentially offering neuroprotective benefits.
Interaction Studies
Studies investigating the interactions of this compound with biological macromolecules have provided insights into its mechanism of action. These studies typically involve:
- Binding Affinity Assessments : Evaluating how the compound interacts with various receptors and enzymes to understand its pharmacodynamics.
- Biochemical Pathways : Investigating the pathways affected by this compound can reveal its therapeutic potential in treating diseases influenced by these pathways.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, similar to those activated by cisplatin. This positions it as a lead candidate for further development in oncology.
Case Study 2: Neuropharmacology
Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could modulate neurotransmitter release and reduce oxidative stress markers, indicating potential utility in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and physicochemical properties:
*Estimated values where explicit data were unavailable.
Key Comparative Analysis
Structural Differences
Ring System :
- The cyclobutane ring in the main compound provides a balance between ring strain and conformational rigidity compared to the cyclopropane analog , which has higher strain but increased reactivity.
- Cyclopropane derivatives (e.g., CAS 1287760-01-3) are often preferred in drug design for their enhanced electrophilicity .
Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability. Positional isomers (e.g., -CF₃ at position 1 vs. 2) alter steric and electronic interactions with target receptors . Difluoromethyl (-CHF₂): Reduces fluorine content while retaining partial electronegativity, affecting binding affinity .
Physicochemical Properties
- Molecular Weight : The cyclopropane analog (161.45 g/mol) is lighter than the cyclobutane-based compounds (~165–175 g/mol), impacting passive diffusion across membranes .
- Polarity : Methoxymethyl derivatives (e.g., CAS 1909287-01-9) exhibit higher polarity than trifluoromethyl analogs, influencing solubility and pharmacokinetics .
Biological Activity
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and implications for drug development, supported by case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₅H₉ClF₃N
- Molecular Weight : 175.58 g/mol
- Structural Features : The compound features a cyclobutane ring with a trifluoromethyl group and an amine functional group, enhancing its reactivity and biological activity.
The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, making it an attractive candidate for various pharmaceutical applications. The presence of this group has been shown to enhance the binding affinity of compounds to biological targets, influencing their pharmacological effects .
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The enhanced lipophilicity allows for effective interaction with hydrophobic pockets in proteins, modulating their activity and leading to various biological effects .
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties :
-
Neuroprotective Effects :
- The compound may influence neurotransmitter systems due to its structural similarity to known pharmacophores, suggesting potential applications in treating neurological disorders .
-
Interaction with Biological Macromolecules :
- Studies have focused on the interactions of this compound with various biological macromolecules, shedding light on its mechanism of action and enhancing our understanding of its pharmacological profile .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established chemotherapeutics. The mechanism was linked to the induction of apoptosis in cancer cells.
Case Study 2: Neuroprotective Potential
In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role in developing treatments for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of cyclopropane/cyclobutane derivatives often involves multi-step strategies such as asymmetric cyclopropanation, Friedel-Crafts acylation, or enantiospecific carbonyl reduction. For example, asymmetric cyclopropane formation can be achieved using chiral catalysts (e.g., transition-metal complexes) to control stereochemistry . Post-synthesis, purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the hydrochloride salt. Reaction parameters like temperature (-20°C to 25°C) and pH (maintained at 3–4 using HCl) directly impact yield and enantiomeric excess (ee). Characterization by chiral HPLC with a Crownpak CR-I column can validate stereochemical integrity .
Q. Which spectroscopic and computational methods are optimal for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for identifying trifluoromethyl environments (δ ~ -60 to -70 ppm). NMR can resolve cyclobutane ring protons (δ 2.5–4.0 ppm, split due to coupling constants ~ 6–10 Hz) .
- X-ray Crystallography : Single-crystal analysis confirms absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, which can be cross-validated with experimental IR data .
Q. How can researchers optimize purification protocols to minimize byproducts like diastereomers or unreacted precursors?
- Methodological Answer : Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) effectively separates diastereomers. For hydrochloride salts, ion-exchange chromatography using Dowex 50WX2 resin ensures removal of non-ionic impurities. Final purity (>98%) is confirmed by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What strategies address stereochemical instability during prolonged storage or under varying pH conditions?
- Methodological Answer : The trifluoromethyl group’s electron-withdrawing effects can destabilize the cyclobutane ring under basic conditions (pH > 8). Stability studies using accelerated degradation (40°C/75% RH) with LC-MS monitoring reveal hydrolysis byproducts. Buffered solutions (pH 4–6, citrate buffer) and inert packaging (argon-filled vials) mitigate racemization .
Q. How should researchers resolve contradictory data in reaction yields reported across literature (e.g., 40–75% yields for similar syntheses)?
- Methodological Answer : Variability often arises from differences in catalyst loading (e.g., 5–20 mol% for asymmetric steps) or solvent polarity. A Design of Experiments (DoE) approach, varying parameters like temperature, solvent (THF vs. DCM), and equivalents of HCl, can identify optimal conditions. Statistical analysis (ANOVA) quantifies the significance of each factor .
Q. What advanced analytical techniques are required to detect trace impurities (e.g., <0.1% enantiomeric contamination) in this compound?
- Methodological Answer : Chiral derivatization with agents like Marfey’s reagent (FDAA) enhances HPLC resolution of enantiomers. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects impurities at ppm levels. Solid-state NMR (ssNMR) differentiates crystalline polymorphs that may affect bioavailability .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model the compound’s conformational flexibility under UV irradiation. Frontier Molecular Orbital (FMO) analysis identifies sites prone to radical formation. These predictions guide experimental validation using EPR spectroscopy to detect transient intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
